molecular formula C23H30N4O4 B2486087 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1097869-89-0

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No. B2486087
CAS RN: 1097869-89-0
M. Wt: 426.517
InChI Key: KUEZZGLJBFUHFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid" involves various strategies, including the interaction of aroylpyruvic acids with morpholine, leading to the formation of substituted 2-amino-4-aryl-4-oxo-2-butenoic acids. These compounds exhibit moderate antimicrobial and analgesic activity, highlighting their potential in pharmaceutical applications (Koz’minykh et al., 2004).

Molecular Structure Analysis

Structural elucidation of these compounds is often achieved through spectroscopic methods, including UV, FT-IR, 1H, and 13C NMR spectroscopy. Quantum chemical calculations, such as density functional theory (DFT), further support the experimental findings, providing insights into the electronic structure and optical properties of the compounds (Devi et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with ethyl cyanoacetate and other active methylene reagents, leading to the formation of different derivatives with potential biological activities. The reactivity of these compounds underscores their versatility in chemical synthesis and potential utility in developing novel therapeutic agents (Al-Mousawi & El-Apasery, 2012).

Scientific Research Applications

Antimicrobial and Analgesic Activities

Research has demonstrated that derivatives of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids, synthesized through the interaction of aroylpyruvic acids with morpholine, exhibit moderate antimicrobial and analgesic activities. These compounds are colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene, indicating potential for further development in medical applications (Koz’minykh et al., 2004).

Inhibitor of Glucocerebroside Synthetase

A study on the preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol revealed its effectiveness as an inhibitor of glucosyltransferase, which forms glucosylceramide in the liver. The research focused on isolating the most effective isomer for further testing, showing promise for the development of treatments for disorders related to glucocerebroside synthetase (Inokuchi & Radin, 1987).

Antibacterial Activity of Tertiary Aminoalkanols

Another study explored the antibacterial activity of tertiary aminoalkanols hydrochlorides, synthesizing and estimating the biologic properties of these compounds. The search for biologically active compounds led to the creation of new series of tertiary aminoalkanols, highlighting the potential for discovering novel antibacterial agents (Isakhanyan et al., 2014).

Fmoc-Protected Morpholine-3-Carboxylic Acid

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route offers applications in peptidomimetic chemistry on the solid phase. This work demonstrates the utility of Fmoc-amino acids in the synthesis of complex peptides and peptidomimetics (Sladojevich et al., 2007).

Synthesis and Characterization of Amino Compounds

A study on the chemical modification of poly(3-hydroxybutyrate) (PHB) functionalized with different amino compounds, such as morpholine, explored its antibacterial, antioxidant, and anticancer activities. The research indicates that functionalized amino-PHB polymers exhibit promising biological activities, potentially useful for biomedical applications (Abdelwahab et al., 2019).

properties

IUPAC Name

4-(4-anilinoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c28-22(17-21(23(29)30)24-11-4-12-27-13-15-31-16-14-27)26-20-9-7-19(8-10-20)25-18-5-2-1-3-6-18/h1-3,5-10,21,24-25H,4,11-17H2,(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEZZGLJBFUHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

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